1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is an organic compound characterized by the presence of a chloro and hydroxy substituent on a phenyl ring, along with a butanedione moiety
Mechanism of Action
Target of Action
It’s known that the compound has significant antioxidant activity , which suggests it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.
Mode of Action
Its antioxidant activity suggests that it may neutralize ros, thereby preventing cellular damage . The compound might also interact with enzymes involved in the generation or detoxification of ROS, thereby modulating oxidative stress.
Result of Action
The primary result of the action of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is a reduction in oxidative stress . By neutralizing ROS or modulating enzymes involved in oxidative stress, the compound can prevent cellular damage and maintain cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(5-chloro-2-oxophenyl)-1,3-butanedione.
Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-1,3-butanediol.
Substitution: Formation of 1-(5-methoxy-2-hydroxyphenyl)-1,3-butanedione.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring.
1-(5-Chloro-2-hydroxyphenyl)-acetamide: Contains an acetamide group instead of a butanedione moiety.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and carbonyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZZGIRQJCKZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404460 | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65897-66-7, 240424-48-0 | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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